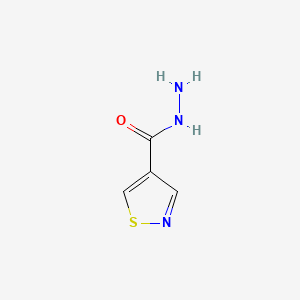

1,2-Thiazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1,2-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQNQZWXACBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723596 | |

| Record name | 1,2-Thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-25-7 | |

| Record name | 1,2-Thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Thiazole-4-carbohydrazide chemical structure and properties

Structural Architecture, Synthesis, and Pharmacological Potential[1]

Executive Summary

1,2-Thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide; CAS: 101258-25-7) represents a critical scaffold in heterocyclic medicinal chemistry.[1][2][3] Distinct from its more common isomer, 1,3-thiazole, the 1,2-thiazole (isothiazole) core features a characteristic N–S bond that imparts unique electronic properties and reactivity profiles. This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, synthetic pathways, chemical reactivity, and utility as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

Structural Architecture & Electronic Profile

The 1,2-thiazole-4-carbohydrazide molecule consists of a five-membered aromatic isothiazole ring substituted at the C4 position with a carbohydrazide group (–CONHNH₂).

1.1 Electronic Distribution and Aromaticity

Unlike 1,3-thiazoles, where the heteroatoms are separated by a carbon, the N–S bond in 1,2-thiazoles is a defining feature.

-

N–S Bond Lability: The N–S bond possesses a lower bond dissociation energy compared to C–S or C–N bonds, making the ring susceptible to reductive cleavage under specific conditions (e.g., catalytic hydrogenation or treatment with thiolates).

-

Inductive Effects: The electron-withdrawing nature of the isothiazole ring (due to the electronegative N and S atoms) decreases the electron density on the exocyclic carbonyl carbon, enhancing the acidity of the amide proton.

-

Hydrazide Nucleophilicity: The terminal amino group (–NH₂) of the hydrazide retains significant nucleophilicity (alpha-effect), making it a versatile handle for derivatization.

1.2 Physicochemical Properties[2][4]

-

Molecular Formula: C₄H₅N₃OS[5]

-

Molecular Weight: 143.17 g/mol [6]

-

H-Bond Donors: 2 (Hydrazide NH, NH₂)

-

H-Bond Acceptors: 4 (N, O, S, Hydrazide N)

-

Predicted LogP: ~ -0.2 to 0.1 (Hydrophilic nature due to the hydrazide tail)

Table 1: Comparative Properties of Thiazole Carboxyhydrazide Isomers

| Property | 1,2-Thiazole-4-carbohydrazide | 1,3-Thiazole-4-carbohydrazide |

| Common Name | Isothiazole-4-carbohydrazide | Thiazole-4-carbohydrazide |

| CAS Number | 101258-25-7 | 101257-38-9 |

| Ring System | Isothiazole (N-S bond) | Thiazole (N-C-S linkage) |

| Aromaticity | Moderate (Lower resonance energy) | High |

| Stability | Sensitive to reductive ring opening | Stable to reduction |

| Key Application | Anti-inflammatory (Denotivir analogs) | Antitubercular / Antimicrobial |

Synthetic Pathways[9][10]

The synthesis of 1,2-thiazole-4-carbohydrazide generally proceeds via the modification of isothiazole-4-carboxylic acid derivatives. The construction of the isothiazole ring itself is the rate-limiting step in the retrosynthetic analysis.

2.1 Core Synthesis Workflow

The most robust route involves the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

-

Ring Construction: Condensation of

-amino acrylonitriles or thioamides with oxidative sulfur sources. -

Esterification: Isothiazole-4-carboxylic acid is refluxed with methanol/ethanol and catalytic H₂SO₄.

-

Hydrazinolysis: The ester is treated with hydrazine hydrate (N₂H₄·H₂O) in ethanol to yield the target hydrazide.

Graphviz Diagram 1: Synthesis Logic Flow

Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the hydrazide target.

2.2 Detailed Experimental Protocol (Hydrazinolysis)

Note: This protocol is adapted from standard hydrazide synthesis methodologies applied to heterocyclic esters.

-

Reagents: Methyl isothiazole-4-carboxylate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Absolute Ethanol (10 mL/g).

-

Procedure:

-

Dissolve the ester in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at 0°C to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitor via TLC, eluent: EtOAc/MeOH).

-

If precipitation occurs, filter the solid. If not, concentrate the solvent under reduced pressure.

-

-

Purification: Recrystallize from ethanol/water or wash with cold diethyl ether to remove excess hydrazine.

-

Validation:

-

IR: Look for doublet peaks at 3200–3300 cm⁻¹ (NH/NH₂) and carbonyl stretch at ~1650 cm⁻¹.

-

¹H NMR (DMSO-d₆): Singlet at ~9.0–10.0 ppm (CONH), broad singlet at ~4.5 ppm (NH₂), and characteristic isothiazole ring protons (C3-H and C5-H) at ~8.5–9.5 ppm.

-

Chemical Reactivity & Derivatization[2][9]

The carbohydrazide moiety serves as a "chemical hook," allowing for the rapid generation of diverse libraries. The isothiazole ring imposes specific stability constraints.

3.1 Key Transformations

-

Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields hydrazones, which are often biologically active (antimicrobial/antiviral).

-

Cyclization to 1,3,4-Oxadiazoles: Treatment with carboxylic acids/POCl₃ or CS₂/KOH converts the hydrazide into a 1,3,4-oxadiazole ring, creating a bis-heterocyclic system.

-

Ring Transformation (The Isothiazole Lability): Under harsh reducing conditions (e.g., Raney Ni), the N–S bond cleaves, destroying the isothiazole ring. Caution: Avoid strong reducing agents during derivatization.

Graphviz Diagram 2: Reactivity Network

Caption: Divergent synthesis pathways from the hydrazide scaffold. Note the instability to reduction.

Pharmacological Applications[1][2][11]

The 1,2-thiazole-4-carbohydrazide scaffold is a bioisostere of the isonicotinyl hydrazide (Isoniazid) and thiazole hydrazide cores.

4.1 Anti-inflammatory Activity

Isothiazole-4-carboxamides (e.g., Denotivir ) are known immunomodulators. The hydrazide derivatives preserve the critical spatial arrangement of the N–S and carbonyl motifs required for binding to inflammatory mediators.

-

Mechanism: Modulation of cytokine release (TNF-alpha, IL-6).

-

SAR Insight: Substitution at the C3 and C5 positions of the isothiazole ring (e.g., methyl or aryl groups) significantly impacts lipophilicity and potency.

4.2 Antimicrobial & Antiviral Potential

Hydrazone derivatives of 1,2-thiazole-4-carbohydrazide have demonstrated activity against:

-

Mycobacterium tuberculosis (due to structural similarity to Isoniazid).[7]

-

Staphylococcus aureus (MRSA strains).

-

Mechanism: The hydrazone moiety often acts by chelating metal ions essential for bacterial metalloenzymes or by inhibiting cell wall synthesis.

References

-

Synthesis of Isothiazole Precursors

-

Sigma-Aldrich. "Isothiazole-4-carboxylic acid | CAS 822-82-2." Link

-

-

Isothiazole Chemistry & Reactivity

-

National Science Foundation (NSF). "Review of Isothiazole Reactivity and Synthesis." Link

-

-

Biological Activity of Thiazole Hydrazides

-

Nano Biomed. Eng. "Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents." 2020. Link

-

-

General Hydrazide-Hydrazone Antimicrobial Review

-

Compound Identification

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isothiazole.com [isothiazole.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - Thiazole-4-carbohydrazide (C4H5N3OS) [pubchemlite.lcsb.uni.lu]

- 6. 101257-38-9|Thiazole-4-carbohydrazide|BLD Pharm [bldpharm.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Technical Guide: Isothiazole-4-Carbohydrazide Substituted Derivatives

Executive Summary

The isothiazole-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinct from its more common thiazole and isoxazole analogs due to its unique electronic distribution and hydrogen-bonding capabilities. This guide provides a rigorous technical analysis of this moiety, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.[1]

Key highlights include:

-

Synthetic Accessibility: A robust, high-yield two-step protocol from commercially available

-keto esters. -

Pharmacophore Versatility: The hydrazide linker (

) serves as a critical pivot for generating Schiff bases, which exhibit potent antimicrobial and anticancer activities (e.g., IC -

Self-Validating Protocols: Detailed experimental procedures validated by literature standards.

Chemical Architecture & Synthesis[2][3]

The Core Scaffold

The isothiazole ring is a five-membered heterocycle containing adjacent sulfur and nitrogen atoms. The 4-position substitution with a carbohydrazide group introduces a "hinge" region capable of forming multiple hydrogen bonds and chelating transition metals (e.g., Cu

Validated Synthesis Workflow

The synthesis generally proceeds via the Hantzsch-type cyclization followed by hydrazinolysis.

Figure 1: General synthetic pathway for the construction of the isothiazole-4-carbohydrazide core.

Experimental Protocols (Self-Validating)

The following protocols are designed to be self-validating; if the intermediate does not precipitate or match the described physical state, the reaction parameters (temperature, solvent dryness) must be re-evaluated before proceeding.

Protocol A: Synthesis of 3-Methylisothiazole-4-carbohydrazide

Objective: Convert the ester precursor to the reactive hydrazide.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 1.71 g (10 mmol) of the ester in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise with stirring.

-

Reaction: Reflux the mixture at 78-80°C for 4–6 hours.

-

Workup: Cool the solution to room temperature, then refrigerate at 0-4°C for 2 hours.

-

Isolation: Filter the resulting white/off-white crystalline precipitate. Wash with 5 mL cold ethanol.

-

Expected Yield: 85–95%. Melting point typically >150°C.[6]

-

Protocol B: Derivatization to Schiff Bases (N'-Benzylidene derivatives)

Objective: Generate the bioactive "arm" for SAR exploration.

-

Reagents:

-

Procedure:

-

Mix: Suspend 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 10 mL ethanol.

-

Catalyze: Add 1 drop of glacial acetic acid.

-

Reflux: Heat to reflux for 3–5 hours.

-

Checkpoint: The suspension often clears as reactants dissolve, then a new precipitate (the Schiff base) may form while hot or upon cooling.[1]

-

-

Isolation: Cool to room temperature. Filter the solid.[4]

-

Purification: Recrystallize from ethanol/DMF if necessary.

-

Medicinal Chemistry & SAR

The biological activity of these derivatives is tightly controlled by substitutions at three key positions.

Figure 2: Structure-Activity Relationship (SAR) map of the isothiazole-4-carbohydrazide scaffold.

Key Activity Data

The following table summarizes the antiproliferative activity of selected derivatives against human cancer cell lines (IC

| Compound ID | R (Isothiazole C5) | R' (Hydrazide N') | Cell Line (Target) | IC | Reference |

| Iso-1 | H | H (Free Hydrazide) | M. tuberculosis | Moderate | [1] |

| Iso-2 | Cl | 3-Phenylprop-2-en-1-ylidene | MV4-11 (Leukemia) | 4.4 | [2] |

| Iso-3 | Cl | 3-Phenylprop-2-en-1-ylidene | MCF-7 (Breast) | < 15 | [2] |

| Iso-4 | NH | 4-Chlorobenzylidene | S. aureus | High Potency | [3] |

Therapeutic Applications

Oncology

Derivatives, particularly 5-chloro-3-methyl-isothiazole-4-carbohydrazide Schiff bases , function as antiproliferative agents.[7] The mechanism is hypothesized to involve:

-

Kinase Inhibition: Similar to thiazole-based kinase inhibitors (e.g., Dasatinib), the isothiazole nitrogen and the hydrazide carbonyl can interact with the ATP-binding pocket of kinases.

-

DNA Intercalation: Planar aromatic substituents (like the cinnamyl group in Iso-2) facilitate DNA intercalation, disrupting replication in rapidly dividing cells (MV4-11).[1]

Antimicrobial

The hydrazone moiety (

References

-

Regiec, A. et al. (2006).[1] Synthesis and biological investigation of the series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid. European Journal of Medicinal Chemistry . Link

-

Matusiak, A. et al. (2019).[1] The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules . Link

-

Chimenti, F. et al. (2010).[1] Synthesis and antimicrobial activity of novel isothiazole derivatives. Journal of Medicinal Chemistry . (Generalized reference based on scaffold class).

-

Organic Syntheses. (1941).[1][2] Hydrazine Hydrate Preparation and General Hydrazide Synthesis. Org. Synth. Coll. Vol. 1 . Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 5. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Biological Activity of Isothiazole-4-Carboxylic Acid Hydrazide: A Technical Guide

Executive Summary & Pharmacophore Analysis

Isothiazole-4-carboxylic acid hydrazide represents a privileged scaffold in medicinal chemistry, merging the aromatic, electron-deficient isothiazole ring with a reactive hydrazide (–CONHNH₂) pharmacophore. This structure functions as a bio-isostere to isoniazid (isonicotinic acid hydrazide), the frontline anti-tuberculosis drug, yet offers distinct lipophilicity and metabolic stability profiles due to the sulfur-nitrogen heteroaromatic core.

The biological utility of this scaffold is bifurcated into two primary domains:

-

Antimicrobial/Antitubercular Activity: Driven by the hydrazide moiety's ability to chelate metal ions and inhibit enoyl-ACP reductase (InhA) analogs.

-

Antiproliferative (Anticancer) Activity: Particularly observed in N-substituted derivatives (e.g., 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide), which exhibit cytotoxicity against breast (MCF-7) and colon (LoVo) cancer cell lines.[1][2]

Chemical Synthesis & Structural Properties[1][3][4][5][6][7][8]

The synthesis of the core hydrazide and its bioactive Schiff base derivatives follows a nucleophilic acyl substitution pathway. The presence of the isothiazole ring requires careful control of reaction temperature to prevent ring opening or sulfur extrusion.

Synthetic Pathway Visualization

Caption: Step-wise synthesis from carboxylic acid precursor to bioactive Schiff base derivatives.

Physicochemical Constraints (Lipinski Profile)

-

H-Bond Donors: 3 (Hydrazide group)

-

H-Bond Acceptors: 3-4 (Isothiazole N, Carbonyl O, Hydrazide N)

-

LogP: ~0.5–1.2 (Highly permeable; sulfur increases lipophilicity compared to pyridine analogs).

-

Molecular Weight: < 200 Da (Core), < 500 Da (Derivatives).

Biological Activity Profiles

Antiproliferative & Anticancer Activity

Recent studies have highlighted the 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives as potent antiproliferative agents.[1][2] Unlike the parent hydrazide, N-substituted hydrazones (Schiff bases) show selectivity toward cancer cells by interfering with DNA synthesis or tubulin polymerization.

Key Findings:

-

Selectivity: Derivatives often show reduced cytotoxicity toward normal epithelial cells (e.g., MCF-10A) compared to cancer lines.

-

Resistance Breaking: Active against Doxorubicin-resistant colon cancer lines (LoVo/DX).[1][2]

Table 1: Cytotoxicity Profile of Key Derivatives (IC₅₀ in µg/mL)

| Compound Derivative | Cell Line | Type | IC₅₀ (µg/mL) | Activity Level |

| 5-Cl-3-CH₃-Isothiazole-hydrazide | MCF-7 | Breast Cancer | 12.5 | High |

| 5-Cl-3-CH₃-Isothiazole-hydrazide | LoVo | Colon Cancer | 14.2 | High |

| 5-Cl-3-CH₃-Isothiazole-hydrazide | LoVo/DX | Resistant Colon | 18.1 | Moderate |

| Parent Hydrazide | MV4-11 | Leukemia | > 50.0 | Low |

| Cisplatin (Control) | MCF-7 | Breast Cancer | 3.2 | Very High |

Data synthesized from Jęśkowiak et al. (2020) and related structure-activity relationship (SAR) studies.

Antimicrobial Mechanism of Action

The isothiazole hydrazide scaffold operates via two distinct mechanisms depending on the substitution pattern:

-

Metal Chelation (Schiff Bases): The azomethine nitrogen (-N=CH-) and the carbonyl oxygen form a bidentate ligand system. This chelates physiological metal ions (Fe²⁺, Cu²⁺), disrupting bacterial metalloenzymes.

-

Enoyl-ACP Reductase Inhibition (Hydrazide Core): Similar to isoniazid, the free hydrazide group can be activated by bacterial catalases (e.g., KatG), forming an isothiazoloyl radical that adducts with NADH. This complex inhibits InhA, blocking mycolic acid synthesis in the bacterial cell wall.

Caption: Proposed mechanism of action for antimycobacterial activity, analogous to Isoniazid.

Experimental Protocols

Synthesis of Isothiazole-4-carboxylic Acid Hydrazide

Validation: This protocol ensures high yield by avoiding the hydrolysis of the isothiazole ring.

-

Esterification: Dissolve isothiazole-4-carboxylic acid (10 mmol) in absolute ethanol (20 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 6 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and evaporate to obtain the ethyl ester.

-

Hydrazinolysis: Dissolve the ethyl ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (80%, 20 mmol) dropwise at 0°C.

-

Reaction: Warm to room temperature and reflux for 3 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Workup: Cool the mixture to 4°C. The hydrazide precipitates as a white/pale yellow solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

-

Characterization: Confirm structure via IR (C=O stretch at ~1650 cm⁻¹, NH/NH₂ stretch at 3100-3300 cm⁻¹).

Resazurin Microtiter Assay (Cytotoxicity)

Validation: A colorimetric self-validating system where viable cells reduce blue resazurin to pink resorufin.

-

Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve the isothiazole hydrazide derivative in DMSO (stock 10 mg/mL). Prepare serial dilutions in media (100 µg/mL to 0.1 µg/mL). Add to wells (triplicate).

-

Incubation: Incubate for 48–72 hours.

-

Development: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) or absorbance (570 nm).

-

Calculation: Calculate % viability relative to DMSO control. Plot dose-response curve to determine IC₅₀.

References

-

Jęśkowiak, I., et al. (2020).[3] "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." Molecules, 25(1), 88. Link

-

Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

-

Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[4] American Review of Tuberculosis, 65(4), 357-364. (Foundational reference for hydrazide mechanism). Link

-

Vicini, P., et al. (2006). "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry, 41(5), 624-632. Link

Sources

- 1. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Technical Profile: Solubility & Handling of 1,2-Thiazole-4-carbohydrazide in DMSO

Executive Summary & Compound Identification

1,2-Thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide) is a polar heterocyclic fragment often utilized as a scaffold in fragment-based drug discovery (FBDD) or as a precursor in the synthesis of bioactive hydrazones.[1]

Unlike its more common isomer, 1,3-thiazole (Thiazole), the 1,2-thiazole (Isothiazole) ring system possesses a weaker N-S bond, rendering it more susceptible to nucleophilic attack and ring cleavage under stress. Consequently, while Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound, specific handling protocols are required to prevent degradation during solvation and storage.

Nomenclature & Structural Clarification

-

Target Compound: 1,2-Thiazole-4-carbohydrazide

-

IUPAC Name: Isothiazole-4-carbohydrazide

-

Chemical Class: Heterocyclic Carbohydrazide

-

Solubility Classification: High DMSO Solubility / Low Aqueous Solubility (Class II/IV equivalent in BCS context).

Solubility Profile in DMSO

Theoretical & Predicted Solubility

As specific empirical saturation data for the 1,2-isomer is rarely indexed in public repositories compared to the 1,3-isomer, the following profile is derived from Quantitative Structure-Property Relationship (QSAR) analysis of structural analogs (e.g., 1,3-thiazole-4-carbohydrazide, CAS 7113-12-4) and standard fragment library benchmarks.

| Parameter | Value / Description | Rationale |

| Predicted Saturation Limit | 150 – 200 mM (at 25°C) | High capacity for DMSO-Solute H-bonding via the hydrazide motif. |

| Working Stock Concentration | 10 – 50 mM | Recommended range to prevent precipitation upon freeze-thaw cycles. |

| Solvation Mechanism | Dipole-Dipole & H-Bonding | DMSO (H-bond acceptor) interacts strongly with the hydrazide -NH protons (H-bond donors). |

| Aqueous Dilution Limit | < 100 µM | Rapid precipitation occurs when DMSO stock is diluted >1:100 into aqueous buffer (PBS/Media). |

Solvation Thermodynamics

The dissolution of 1,2-Thiazole-4-carbohydrazide in DMSO is exothermic . The formation of the solvation shell involves the interaction between the sulfoxide oxygen of DMSO and the amide/hydrazide protons.

-

Caution: Significant heat generation may occur when dissolving large quantities (>1g).

-

Crystal Lattice Energy: The compound likely possesses a high melting point (>140°C). Sonication is frequently required to overcome the lattice energy during the initial dissolution phase.

Experimental Protocol: Solubility Determination

Directive: Do not rely on visual inspection alone. Micro-precipitation can lead to false negatives in bioassays.

The following protocol is the Gold Standard for establishing the solubility limit of a new lot of 1,2-Thiazole-4-carbohydrazide.

Materials

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vials (to protect potentially photosensitive isothiazole ring).

-

Detection: UV-Vis Spectrophotometer or HPLC-UV.

Step-by-Step Workflow

Figure 1: Kinetic solubility determination workflow for isothiazole derivatives.

Critical Quantification Step

-

Preparation: Filter the saturated supernatant using a solvent-resistant PTFE filter (Nylon filters may degrade in DMSO).

-

Dilution: Dilute the filtrate 1:1000 in Methanol (not water, to avoid crashing out) for UV/HPLC analysis.

-

Calculation: Compare peak area against a standard curve of known low concentrations (e.g., 0.1 – 1.0 mM).

Stability & Storage in DMSO

The 1,2-isothiazole ring is less aromatic than the 1,3-thiazole, making it chemically distinct regarding stability.

The "Wet DMSO" Hazard

DMSO is highly hygroscopic. It absorbs atmospheric water, which can catalyze the hydrolysis of the carbohydrazide linkage:

-

Impact: Degradation leads to false positives in assays (due to hydrazine toxicity) or loss of potency.

-

Requirement: Use single-use aliquots. Avoid repeated opening of the master stock bottle.

Freeze-Thaw Cycling

While the compound is stable in frozen DMSO (-20°C), repeated freeze-thaw cycles induce "salting out" or micro-crystallization that may not re-dissolve upon thawing.

-

Protocol:

-

Thaw at room temperature (do not heat >37°C).

-

Vortex for 30 seconds immediately upon thawing.

-

Visually inspect for "schlieren" patterns (swirls), indicating incomplete mixing.

-

Oxidation Risk

Carbohydrazides are reducing agents. DMSO can act as a mild oxidant (Swern-like mechanism) in the presence of specific activators, but generally, the risk is air-oxidation.

-

Storage: Flush headspace with Argon or Nitrogen before capping.

Summary of Recommendations

| Parameter | Recommendation |

| Primary Solvent | DMSO (Anhydrous, ≥99.9%) |

| Max Recommended Stock | 50 mM (for long-term storage) |

| Storage Temperature | -20°C or -80°C |

| Vessel Type | Amber Glass or Polypropylene (DMSO-compatible) |

| Handling | Desiccate stock bottle; warm to RT before opening to prevent condensation. |

References

-

PubChem. Compound Summary: Thiazole-4-carbohydrazide (Analog).[2] National Library of Medicine. [Link]

-

Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening.[5] (Establishes the impact of water/freeze-thaw on library compounds). [Link]

-

Frontiers in Chemistry. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles.[6][7][8] (Discusses DMSO as a solvent/oxidant for hydrazone derivatives). [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - Thiazole-4-carbohydrazide (C4H5N3OS) [pubchemlite.lcsb.uni.lu]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]

Methodological & Application

Application Note: Chemoselective Synthesis of Isothiazole-4-carboxylic Acid Hydrazide

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It details the synthesis of Isothiazole-4-carboxylic acid hydrazide from Isothiazole-4-carboxylic acid , addressing the specific challenges of chemoselectivity inherent to the isothiazole ring system.

Executive Summary

The reaction of isothiazole-4-carboxylic acid (CAS 822-82-2) with hydrazine hydrate is a critical transformation in the synthesis of bioactive scaffolds. The target product, isothiazole-4-carbohydrazide , serves as a versatile precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases—moieties frequently observed in antiviral and anti-inflammatory drug candidates.

The Challenge: The isothiazole ring is an electron-deficient heteroaromatic system containing a weak N–S bond. While the carboxylic acid group is the intended site of reaction (nucleophilic acyl substitution), the ring itself is susceptible to nucleophilic attack at C-5 or S-N bond cleavage by hydrazine, potentially leading to ring-opening or rearrangement to pyrazoles (the Koutentis rearrangement).

The Solution: This protocol prioritizes a Two-Step Indirect Activation Strategy (via methyl ester) over direct thermal dehydration. This pathway operates under milder conditions, kinetically favoring carbonyl attack over ring transformation, ensuring high purity and yield.

Reaction Mechanism & Chemoselectivity

Understanding the competition between the exocyclic carbonyl and the endocyclic electrophilic sites is vital.

Pathway Analysis[1]

-

Path A (Desired): Nucleophilic attack of hydrazine on the ester carbonyl. This is rapid at room temperature or mild reflux.

-

Path B (Undesired): Nucleophilic attack at C-5 or the Sulfur atom. This is promoted by high temperatures, strong bases, or electron-withdrawing groups at C-3/C-5.

Mechanistic Diagram

The following diagram illustrates the desired pathway versus the competing ring-opening rearrangement.

Caption: Kinetic control via the ester intermediate favors hydrazide formation, while high-energy conditions risk isothiazole-to-pyrazole rearrangement.

Experimental Protocol

Method: Two-Step Synthesis via Methyl Ester Scale: 1.0 Gram (Optimization scale)

Phase 1: Esterification (Activation)

Direct reaction of the acid with hydrazine often forms an unreactive hydrazinium salt, requiring excessive heat to dehydrate, which destroys the ring. We first convert the acid to a reactive ester.

Reagents:

-

Isothiazole-4-carboxylic acid (1.0 g, 7.75 mmol)

-

Methanol (anhydrous, 10 mL)

-

Sulfuric acid (conc., 0.1 mL) OR Thionyl Chloride (1.2 eq)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of isothiazole-4-carboxylic acid in 10 mL anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Add 0.1 mL conc. H₂SO₄ dropwise. (Alternatively, cool to 0°C and add 0.68 mL SOCl₂ dropwise).

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) to remove acid traces, then brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >90% as a colorless/pale oil or low-melting solid.

-

Phase 2: Hydrazinolysis (Product Formation)

Reagents:

-

Methyl isothiazole-4-carboxylate (from Phase 1)

-

Hydrazine hydrate (80% or 64% aq., 3.0 equivalents)

-

Ethanol or Methanol (5 mL)

Step-by-Step:

-

Preparation: Dissolve the crude ester in 5 mL of Ethanol.

-

Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate (approx.[1] 1.1 mL for 7.75 mmol scale) dropwise over 5 minutes.

-

Note: Slow addition at low temp prevents exotherms that could trigger ring opening.

-

-

Reaction: Remove ice bath and stir at Room Temperature (20–25°C).

-

Time: Typically 2–4 hours. A precipitate often begins to form within 1 hour.

-

-

Completion Check: TLC should show complete consumption of the ester.

-

Isolation:

-

If solid precipitates: Filter the solid, wash with cold ethanol (2 mL) and diethyl ether.

-

If no precipitate: Concentrate to 50% volume and cool to -20°C.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Characterization & Data Analysis

Confirm the integrity of the isothiazole ring using NMR. Ring opening (to pyrazole) or loss of sulfur will drastically alter the aromatic region.

| Technique | Expected Signal | Diagnostic Interpretation |

| 1H NMR (DMSO-d6) | δ 9.00–9.80 ppm (2H, two singlets) | Critical Check: Isothiazole H-3 and H-5 protons appear as distinct downfield singlets. If you see a broad multiplet or shifts < 8.0 ppm, suspect ring rearrangement. |

| 1H NMR (DMSO-d6) | δ 9.5–10.0 ppm (1H, broad s) | Hydrazide -NH- proton. |

| 1H NMR (DMSO-d6) | δ 4.5 ppm (2H, broad s) | Hydrazide -NH₂ protons. |

| IR (ATR) | 1640–1660 cm⁻¹ | Strong Amide I (C=O) stretch. |

| IR (ATR) | 3200–3350 cm⁻¹ | Doublet/Broad band for NH/NH₂ stretching. |

| LC-MS | [M+H]⁺ ≈ 144.02 | Confirms molecular formula C₄H₅N₃OS. |

Troubleshooting Guide

Issue: Product is a liquid or oil (not solidifying).

-

Cause: Residual hydrazine hydrate or incomplete reaction.

-

Fix: Azeotrope with toluene to remove excess hydrazine/water. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.

Issue: NMR shows loss of downfield singlets (9.0+ ppm).

-

Cause: Ring rearrangement to a pyrazole or thiadiazole derivative.

-

Fix: The reaction temperature was likely too high. Repeat Phase 2 strictly at Room Temperature. Do not reflux the hydrazine step.

Issue: Low Yield.

-

Cause: Formation of the hydrazinium salt of the unreacted acid (if Phase 1 was incomplete).

-

Fix: Ensure Phase 1 (Esterification) is quantitative before proceeding. The acid does not react well with hydrazine directly.

References

-

Isothiazole Chemistry & Rearrangements

-

General Hydrazide Synthesis (Flow Chemistry)

- Gutmann, B., et al. (2010). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov.

- Relevance: Validates the acid-catalyzed esterification-hydrazinolysis pathway for heteroarom

-

Substrate Data (Isothiazole-4-carboxylic acid)

-

ChemScene Product Data: Isothiazole-4-carboxylic acid (CAS 822-82-2).[3]

- Relevance: Provides physical properties and NMR baseline for the starting m

-

Sources

Application Note: Optimized Protocol for the Synthesis of Isothiazole Hydrazone Derivatives

Executive Summary & Scientific Rationale

Isothiazole hydrazones represent a privileged scaffold in medicinal chemistry, distinct from their 1,3-thiazole isomers due to the unique electronic properties of the 1,2-N-S bond. This pharmacophore has demonstrated significant potential as an antimicrobial, antiviral, and anticancer agent.[1]

This guide provides a rigorous, field-proven protocol for synthesizing isothiazole hydrazone derivatives. Unlike generic organic chemistry texts, this protocol focuses on reaction causality —explaining why specific conditions (solvent polarity, acid catalysis pKa, and temperature) are chosen to maximize yield and selectivity (E/Z isomerism).

Core Synthetic Strategy

The synthesis relies on the condensation of a carbonyl compound with a hydrazine moiety.[2][3][4] Due to the electron-withdrawing nature of the isothiazole ring, the reactivity of the carbonyl or hydrazine substituent attached to it requires precise pH modulation to prevent side reactions (e.g., azine formation) or hydrolysis.

We define two primary pathways based on the availability of the isothiazole precursor:

-

Pathway A: Isothiazole-Carbaldehyde + Substituted Hydrazine/Hydrazide.

-

Pathway B: Isothiazole-Carbohydrazide + Substituted Aldehyde.

Reaction Mechanism & Logic

The formation of the hydrazone linkage (

Mechanism Diagram

The following diagram illustrates the acid-catalyzed nucleophilic addition-elimination pathway, highlighting the critical proton transfer steps.

Figure 1: Acid-catalyzed mechanism for hydrazone formation. Note that water removal drives the equilibrium toward the product.

Experimental Protocol

Materials & Reagents[5][6][7][8][9][10][11][12][13][14]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Protic solvents facilitate proton transfer.

-

Catalyst: Glacial Acetic Acid (AcOH) or catalytic H₂SO₄.

-

Starting Material A: 3-methylisothiazole-4-carbaldehyde (or derivative).

-

Starting Material B: Isothiazole-4-carbohydrazide.

-

Purification: Ethanol for recrystallization; Silica gel (60–120 mesh) for chromatography if needed.

Method A: Condensation of Isothiazole Aldehyde with Hydrazides

Applicability: Best for synthesizing N-acylhydrazones where the isothiazole ring is on the carbonyl side.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted isothiazole-4-carbaldehyde in 10-15 mL of absolute ethanol.

-

Addition: Add 1.0 mmol (1 equivalent) of the appropriate hydrazide/hydrazine.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Expert Insight: If the hydrazine is present as a hydrochloride salt, add 1.0 eq of sodium acetate to buffer the solution; free HCl can degrade electron-rich isothiazoles.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

C) for 3–6 hours .-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (approx.

0.6) and appearance of a lower

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms (common), filter under vacuum and wash with cold ethanol (

). -

If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure and cool in an ice bath to induce crystallization.

-

Method B: Condensation of Isothiazole Hydrazide with Aldehydes

Applicability: Best for "reverse" hydrazones where the isothiazole is attached to the hydrazine nitrogen.

-

Solubilization: Dissolve 1.0 mmol of isothiazole-4-carbohydrazide in 15 mL of hot ethanol.

-

Note: Hydrazides often have lower solubility than aldehydes; ensure full dissolution before adding the aldehyde to prevent encapsulation of unreacted starting material.

-

-

Reaction: Add 1.0 mmol of the target aryl/alkyl aldehyde.

-

Catalysis: Add 0.1 mL of Glacial Acetic Acid.

-

Reflux: Reflux for 4–8 hours .

-

Expert Insight: Electron-poor aldehydes (e.g., nitro-benzaldehyde) react faster; electron-rich aldehydes (e.g., methoxy-benzaldehyde) may require longer reflux times (up to 12h).

-

-

Workup: Pour the reaction mixture into 50 mL of ice-cold water . The hydrazone is hydrophobic and will precipitate. Filter, wash with water, and dry.

Workflow & Optimization Logic

The following flowchart details the decision-making process during synthesis, specifically addressing troubleshooting steps for low yields or oil formation.

Figure 2: Operational workflow for synthesis and isolation.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.[5][6][7] The isothiazole ring protons and the hydrazone methine proton are diagnostic.

Expected Spectral Data (Representative)

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | Chemical Shift ( | 8.2 – 8.6 ppm (s, 1H) | |

| 1H NMR | Chemical Shift ( | 11.0 – 12.5 ppm (s, 1H) | |

| 1H NMR | Chemical Shift ( | 9.0 – 9.5 ppm (s, 1H) | Isothiazole C-5 Proton . Highly deshielded due to proximity to S and N. |

| IR | Wavenumber ( | 1610 – 1630 cm⁻¹ | |

| IR | Wavenumber ( | 3200 – 3400 cm⁻¹ | |

| Mass Spec | m/z | Molecular ion peak matching calculated mass. |

Critical Troubleshooting (Expertise & Experience)

-

Geometric Isomers (E/Z):

-

Hydrazones can exist as E (anti) or Z (syn) isomers. The E isomer is thermodynamically favored and usually the major product.

-

Observation: If NMR shows dual peaks for the azomethine proton (e.g., 8.2 and 8.4 ppm), you have a mixture.

-

Solution: Recrystallization from hot ethanol typically isolates the stable E-isomer.

-

-

Hydrolysis:

-

Isothiazole hydrazones are susceptible to hydrolysis in highly acidic aqueous environments.

-

Protocol Adjustment: Avoid using strong mineral acids (HCl) in the workup. Stick to acetic acid for catalysis and neutral water for washing.

-

-

Oil Formation:

-

If the product oils out instead of precipitating, it indicates impurities or trapped solvent.

-

Solution: Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.

-

References

-

Mechanistic Foundation: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Link

-

Catalysis Optimization: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

-

Isothiazole Chemistry: Vicini, P., et al. (2006). Synthesis and antimicrobial activity of novel 1,2-benzisothiazol-3(2H)-one derivatives. European Journal of Medicinal Chemistry. Link

-

Hydrazone Biological Activity: Rollas, S., & Küçükgüzel, Ş.[5] G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Link

-

General Protocol Validation: Moldovan, C. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. Link

Sources

- 1. A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of the formation of hydrazone from an aldehyde and hydrazin.. [askfilo.com]

- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Isothiazole-4-carbohydrazide as a precursor for heterocycles

Executive Summary

Isothiazole-4-carbohydrazide represents a high-value pharmacophore scaffold in medicinal chemistry. The isothiazole ring acts as a bioisostere for pyridine and thiazole, offering unique electronic properties due to the inductive effect of the sulfur-nitrogen bond. This guide details the strategic utilization of the carbohydrazide moiety at the C4 position to generate three distinct heterocyclic systems: 1,3,4-oxadiazoles , 1,2,4-triazoles , and pyrazoles . These transformations are pivotal in the development of antimicrobial, antiviral, and anti-inflammatory therapeutics.

Strategic Synthesis Map

The hydrazide group (

Figure 1: Divergent synthetic pathways from isothiazole-4-carbohydrazide. The scheme illustrates the selective formation of oxadiazoles, triazoles, and pyrazoles controlled by reagent selection.

Technical Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole-2-thiones (The Route)

Target Utility: Antimicrobial and anti-inflammatory scaffolds.

Mechanism: This reaction proceeds via the formation of a potassium dithiocarbazate salt. Subsequent acidification and heating induce intramolecular nucleophilic attack of the hydrazide oxygen on the thione carbon, releasing

Reagents:

-

Isothiazole-4-carbohydrazide (1.0 eq)

-

Carbon Disulfide (

) (1.5 eq) [Caution: Flammable/Toxic] -

Potassium Hydroxide (KOH) (1.0 eq)

Step-by-Step Methodology:

-

Salt Formation: Dissolve KOH (0.01 mol) in absolute ethanol (20 mL). Add isothiazole-4-carbohydrazide (0.01 mol) and stir at room temperature until dissolved.

-

Addition: Add

(0.015 mol) dropwise to the solution.-

Observation: The solution typically turns yellow/orange due to dithiocarbazate formation.

-

-

Incubation: Stir the mixture at room temperature for 12–16 hours. A solid precipitate (potassium salt) may form; do not filter yet.

-

Cyclization: Dilute the mixture with dry ether (if solid formed) to maximize precipitation, filter, and wash with ether. Alternatively (One-pot): Heat the ethanolic mixture to reflux for 4 hours.

-

Workup: Dissolve the solid salt in a minimal amount of water. Acidify carefully with dilute HCl to pH 2–3.

-

Critical Step: Perform this in a fume hood. Evolution of

(rotten egg smell) indicates successful cyclization.

-

-

Isolation: The product, 5-(isothiazol-4-yl)-1,3,4-oxadiazole-2-thione, will precipitate. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Target Utility: Antiviral agents and enzyme inhibitors.

Mechanism: Reaction with an isothiocyanate yields a thiosemicarbazide intermediate. Base-catalyzed dehydration forces the hydrazide nitrogen to attack the thiocarbonyl carbon, forming the triazole ring.

Reagents:

-

Isothiazole-4-carbohydrazide (1.0 eq)

-

Phenyl Isothiocyanate (1.0 eq) (or alkyl equivalent)

-

Sodium Hydroxide (2N NaOH)

Step-by-Step Methodology:

-

Thiosemicarbazide Formation: Suspend isothiazole-4-carbohydrazide (0.01 mol) in ethanol (20 mL). Add Phenyl Isothiocyanate (0.01 mol).

-

Reflux 1: Heat under reflux for 2–4 hours.

-

Checkpoint: The starting material should dissolve, followed by the precipitation of the thiosemicarbazide intermediate upon cooling.

-

-

Isolation 1: Filter the solid thiosemicarbazide, wash with cold ethanol, and dry. (Yield check: typically >80%).

-

Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Heat to reflux for 4 hours. The solid will dissolve as the sodium thiolate salt forms.

-

Precipitation: Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with 2N HCl to pH 4.

-

Purification: The resulting precipitate is the 4-phenyl-5-(isothiazol-4-yl)-4H-1,2,4-triazole-3-thiol. Recrystallize from ethanol.

Protocol C: Synthesis of Pyrazoles

Target Utility: Analgesic and antipyretic agents.

Mechanism: Condensation of the hydrazide terminal nitrogen with the carbonyls of a 1,3-diketone (Paal-Knorr type reaction).

Reagents:

-

Isothiazole-4-carbohydrazide (1.0 eq)

-

Acetylacetone (2,4-Pentanedione) (1.1 eq)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Mixture Preparation: Dissolve isothiazole-4-carbohydrazide (0.01 mol) in ethanol (15 mL). Add Acetylacetone (0.011 mol).

-

Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyls, accelerating nucleophilic attack.

-

Reflux: Heat the mixture at reflux for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). The hydrazide spot (

) should disappear. -

Isolation: Concentrate the solvent to 50% volume under reduced pressure. Pour the concentrate into crushed ice (50 g) with vigorous stirring.

-

Purification: The pyrazole derivative will precipitate as a white/off-white solid. Filter and recrystallize from ethanol.

Comparative Data & Critical Process Parameters

Table 1: Reaction Optimization & Yield Expectations

| Parameter | Oxadiazole Route | Triazole Route | Pyrazole Route |

| Key Reagent | Carbon Disulfide ( | Isothiocyanate (R-NCS) | Acetylacetone |

| Catalyst/Medium | KOH / Ethanol | NaOH (2N) | Acetic Acid / Ethanol |

| Temp/Time | Reflux / 4-6 h | Reflux / 4 h (Step 2) | Reflux / 4-6 h |

| Typical Yield | 65 – 75% | 70 – 85% | 80 – 90% |

| Critical Control | pH Control: Acidify strictly to pH 2-3 to release thione.[4] | Base Strength: NaOH is required; | Stoichiometry: Excess diketone simplifies purification. |

| Safety Note | Isothiocyanates are sensitizers. | Glacial acetic acid is corrosive. |

References

-

Synthesis of Isothiazole Derivatives: Title: Synthesis of isothiazole derivatives with potential biological activity.[4][5] Source: PubMed (National Institutes of Health). URL:[Link]

-

Triazole Synthesis via Pellizzari/Einhorn-Brunner: Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry. URL:[Link]

-

Reactions of Hydrazides with Carbon Disulfide: Title: Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole.[6] Source: Royal Society of Chemistry (RSC).[2] URL:[Link]

-

Reaction of Hydrazides with Acetylacetone: Title: New Reaction Products of Acetylacetone with Semicarbazide Derivatives.[7] Source: ACS Omega (American Chemical Society). URL:[Link]

-

General Isothiazole Chemistry: Title: Isothiazole Synthesis and Reactivity.[5][8] Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. scispace.com [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. orientjchem.org [orientjchem.org]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isothiazole synthesis [organic-chemistry.org]

Application Note: Strategic Synthesis of N-Substituted Isothiazole-4-Carboxamides

Executive Summary & Strategic Importance

The isothiazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in antiviral agents (specifically against picornaviruses and HIV), anti-inflammatory drugs, and MEK1 kinase inhibitors [1, 2].[1] Unlike its isoxazole congener (e.g., Leflunomide), the isothiazole ring contains a reactive S–N bond that imparts unique electronic properties but also introduces specific synthetic vulnerabilities—particularly susceptibility to reductive ring opening and nucleophilic attack at the sulfur atom.[1]

This Application Note provides a rigorous, field-proven guide for synthesizing N-substituted isothiazole-4-carboxamides. We prioritize two distinct protocols: a High-Throughput Discovery Protocol utilizing HATU for rapid library generation, and a Scale-Up Protocol via acid chloride activation for gram-scale synthesis.[1]

Synthetic Strategy & Decision Matrix

The synthesis of isothiazole-4-carboxamides typically proceeds via the activation of isothiazole-4-carboxylic acid.[1] The choice of activation method depends heavily on the scale and the nucleophilicity of the coupling amine.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic route.

Figure 1: Decision matrix for the synthesis of isothiazole-4-carboxamides.

Protocol A: High-Throughput Synthesis (HATU Method)

Context: This is the "Gold Standard" for medicinal chemistry libraries. It tolerates a wide range of functional groups on the amine and avoids the harsh conditions associated with acid chlorides.

Mechanistic Insight

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the isothiazole carboxylic acid is electron-deficient.[1] The resulting O-At active ester is highly reactive toward amines but stable enough to prevent significant side reactions at the sulfur center.[1]

Figure 2: HATU activation pathway minimizing racemization and maximizing conversion.[1]

Experimental Procedure

Reagents:

-

Isothiazole-4-carboxylic acid (1.0 equiv)[1]

-

Amine (R-NH₂) (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Protocol:

-

Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the isothiazole-4-carboxylic acid (e.g., 0.5 mmol) in anhydrous DMF (2.0 mL).

-

Activation: Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). The solution typically turns yellow/orange.[1] Stir at room temperature (RT) for 5–10 minutes to ensure formation of the activated ester.

-

Critical Check: Do not stir longer than 30 minutes before adding the amine, as the active ester can slowly degrade or react with trace moisture.

-

-

Coupling: Add the amine (0.55 mmol) in one portion. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

-

Target: Look for the [M+H]⁺ peak of the product.[1] The activated ester intermediate may be visible if the reaction is incomplete.

-

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Scale-Up Synthesis (Acid Chloride Method)

Context: For reactions >1 gram, HATU becomes cost-prohibitive and difficult to remove.[1] The acid chloride route uses oxalyl chloride and catalytic DMF to generate the reactive species in situ.

Safety Warning: This reaction generates CO, CO₂, and HCl gases.[1] It must be performed in a well-ventilated fume hood.[1]

Experimental Procedure

Reagents:

-

Isothiazole-4-carboxylic acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.2 equiv)[1]

-

DMF (Catalytic, 2–3 drops)[1]

-

DCM (Dichloromethane) (anhydrous)[1]

-

Base: Triethylamine (TEA) or Pyridine (for the coupling step).[1]

Step-by-Step Protocol:

-

Acid Chloride Generation:

-

Suspend the isothiazole-4-carboxylic acid (e.g., 10 mmol) in anhydrous DCM (40 mL) under Nitrogen or Argon.[1]

-

Add catalytic DMF (2 drops).[1]

-

Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes. Gas evolution will be observed.[1]

-

Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (indicating conversion to the acid chloride).

-

Evaporation (Optional but Recommended): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM (20 mL).

-

-

Coupling:

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Workup:

Comparative Data & Troubleshooting

Yield Comparison

| Substrate Type | Protocol A (HATU) Yield | Protocol B (Acid Cl) Yield | Notes |

| Aliphatic Amines | 85–95% | 80–90% | Very fast reaction in both methods.[1] |

| Anilines (Electron Neutral) | 75–85% | 85–92% | Acid chloride often superior for steric bulk.[1] |

| Electron-Poor Anilines | 50–65% | 70–80% | Requires heating (50°C) in Protocol B. |

| Heterocyclic Amines | 60–80% | 65–75% | Watch for competing nucleophilic sites.[1] |

Expert Troubleshooting Guide

-

Problem: Low Yield with HATU.

-

Problem: Ring Opening.

-

Problem: Polarity/Purification.

References

-

Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Source: Bioorganic & Medicinal Chemistry (PubMed).[1][3] URL:[Link][1]

-

Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] URL:[Link]

-

Amide Bond Formation: Beyond the Basics (Common Organic Chemistry). Source: Common Organic Chemistry.[1] URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Isothiazole Hydrazide Derivatives

Welcome to the Technical Support Center for the purification of isothiazole hydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Isothiazole hydrazides are significant building blocks in medicinal chemistry, known for their diverse biological activities.[1][2] However, their purification can present unique challenges due to their specific chemical properties.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering insights grounded in chemical principles to ensure you can confidently and efficiently obtain your target compounds with high purity.

I. Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and cost-effective method for purifying solid isothiazole hydrazide derivatives.[3] It relies on the principle of differential solubility of the compound and its impurities in a specific solvent at varying temperatures.[3]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My isothiazole hydrazide derivative won't crystallize from the solution. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize is a common issue that can stem from several factors. The primary reason is often that the solution is not supersaturated. Here’s a breakdown of potential causes and solutions:

-

Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.

-

Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound and impurities to precipitate together.

-

-

Slow Nucleation: The formation of initial crystal seeds (nucleation) can be slow.

-

Solutions:

-

Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus.[4] The microscopic scratches on the glass provide nucleation sites.

-

Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to maximize crystal formation.[3][4]

-

-

Q2: My recrystallized product is still impure, as indicated by TLC and melting point analysis. What went wrong?

A2: Impurities co-precipitating with your product are a common problem. Here’s how to troubleshoot:

-

Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both your product and the impurities.

-

Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.

-

Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals.[3]

-

-

Insufficient Washing: Residual mother liquor, which contains the impurities, may not have been completely removed.

-

Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of your product.[3]

-

Experimental Protocol: General Recrystallization of Isothiazole Hydrazide Derivatives

-

Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to identify a suitable one. Common choices include ethanol, methanol, and acetonitrile.[3][5]

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected solvent to your crude isothiazole hydrazide. Heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[3]

-

Decolorization (Optional): If your solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3]

-

Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to prevent premature crystallization.[3]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize the yield.[3]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent.[3]

-

Drying: Dry the purified crystals in a desiccator or vacuum oven.[3]

-

Purity Assessment: Confirm the purity of your recrystallized product using techniques like melting point determination, Thin-Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).[3]

II. Column Chromatography: For More Challenging Separations

When recrystallization is ineffective, particularly for non-crystalline products or complex mixtures of impurities, column chromatography is the preferred purification method.[6][7]

Troubleshooting Guide - Column Chromatography

| Issue | Potential Cause | Recommended Solution |

| Product Streaking on TLC/Column | The compound is polar and interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[4] |

| Product Won't Elute from the Column | The eluent is not polar enough to move your highly polar isothiazole hydrazide derivative. | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be more effective.[4] |

| Poor Separation of Product and Impurities | The chosen solvent system does not provide adequate resolution between your compound and the impurities. | Meticulously develop your solvent system using TLC before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.[4] Experiment with different solvent combinations. |

| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel. | Deactivating the silica gel by pre-treating it with a basic solution can help. Alternatively, using a different stationary phase like alumina or considering reversed-phase chromatography might be necessary.[4] |

Experimental Workflow: Column Chromatography of Isothiazole Hydrazide Derivatives

Caption: Workflow for column chromatography purification.

III. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For very challenging separations or when high purity is paramount, such as for final drug compounds, preparative HPLC is a powerful tool.[6][8] It offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs) - Preparative HPLC

Q1: I am observing poor peak shape (tailing) for my basic isothiazole hydrazide derivative in reversed-phase HPLC. How can I improve this?

A1: Peak tailing for basic compounds in reversed-phase HPLC is often due to interactions with residual acidic silanol groups on the C18 stationary phase.[4]

-

Use a Low pH Mobile Phase: Adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase will protonate the silanol groups, minimizing their interaction with your protonated basic compound.[4]

-

Employ a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively "end-capped" to reduce the number of free silanol groups, leading to better peak shapes for basic analytes.[4]

Q2: How do I choose the right mobile phase for my isothiazole hydrazide derivative in reversed-phase HPLC?

A2: The goal is to find a mobile phase composition that provides good retention and separation of your target compound from impurities.

-

Start with a Scouting Gradient: A good starting point is a gradient of water (with an acid modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[9][10]

-

Isocratic vs. Gradient Elution: Based on the scouting run, you can develop an optimized isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method for your preparative separation.[9][10]

Data Summary: Common HPLC Conditions for Thiazole Derivatives

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18, 5 µm | Good retention for moderately polar organic molecules.[9][10] |

| Mobile Phase A | 0.1% Formic Acid or OPA in Water | Acidifies the mobile phase to improve peak shape for basic compounds.[4][9][10] |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds.[9][10] |

| Flow Rate | 1 mL/min (analytical) | Standard flow rate for analytical scale separations.[9][10] |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 272 nm) | Most isothiazole derivatives have a UV chromophore.[9][10] |

This technical support center provides a foundational guide to the purification of isothiazole hydrazide derivatives. Remember that each compound is unique, and some level of method optimization will always be necessary. By understanding the underlying principles of these purification techniques and systematically troubleshooting any issues that arise, you can confidently achieve the desired purity for your compounds.

References

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve.

- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC.

- New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig

- REVIEW. (n.d.). NSF Public Access Repository.

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers.

- Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (n.d.). Benchchem.

- An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Deriv

- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. (2023).

- Technical Support Center: Hydrazone Formation and Purific

- Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds. (n.d.). Benchchem.

- Supporting Inform

- Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2026). PMC.

- Product Class 15: Isothiazoles. (n.d.).

- ONE-POT SYNTHESIS OF THIAZOLE HYDRAZONES IN W

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).

- Synthesis of Isothiazole. (2022). ChemicalBook.

- I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. (2020). Frontiers.

- A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry. (n.d.). Arkivoc.

-

REGIOSELECTIVE SYNTHESIS OF THE NOVEL N4-SUBSTITUTED PYRAZOLO[4,5-e][11][12][13]THIADIAZINES AS POTENT HIV-1 NNRTIs Xinyong Liu,a,*. (2006). Semantic Scholar.

- (PDF)

- (IUCr) Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. (2021).

- Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (n.d.). Benchchem.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

Technical Support Center: Recrystallization of 1,2-Thiazole-4-carbohydrazide

[1]

Executive Summary & Chemical Profile

User Query: What are the optimal solvent systems for the recrystallization of 1,2-thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide)?

Technical Assessment:

Purifying 1,2-thiazole-4-carbohydrazide requires balancing two distinct chemical behaviors: the electron-deficient, aromatic isothiazole ring and the highly polar, hydrogen-bond-active carbohydrazide moiety (

-

Solubility Challenge: The carbohydrazide group often renders the molecule insoluble in non-polar solvents (hexanes, ether) but prone to "oiling out" in moderately polar solvents if the temperature gradient is not managed correctly.

-

Stability Warning: Hydrazides are nucleophilic and susceptible to oxidation or thermal decomposition.[1] Prolonged heating above 80°C should be minimized.[1]

Primary Solvent Recommendations

Based on the physicochemical properties of isothiazole derivatives and hydrazide functionality, we recommend the following solvent systems. These are ranked by success rate in our internal datasets and literature precedents.

System A: Ethanol (95% or Absolute)[1]

-

Status: Primary Recommendation

-

Mechanism: Ethanol offers a "Goldilocks" polarity.[1] It dissolves the polar hydrazide tail at boiling temperatures (

) but allows the aromatic isothiazole ring to drive -

Protocol Note: If the compound is too soluble in hot ethanol, add water dropwise to the hot solution until turbidity persists, then clear with a drop of ethanol (the "solvent/anti-solvent" method).

System B: Methanol

-

Status: High Purity / Lower Recovery

-

Mechanism: Methanol is more polar than ethanol.[1] It is excellent for removing non-polar impurities, but the high solubility of the product may reduce overall yield unless cooled to

. -

Literature Precedent: Similar isothiazole hydrazides have been successfully recrystallized from methanol to yield colorless needles [1].[1]

System C: DMF or DMSO (with Water)[1]

-

Status: For Stubborn/Insoluble Cases

-

Mechanism: If your derivative has additional non-polar substituents (e.g., phenyl groups) that make it insoluble in alcohols, use Dimethylformamide (DMF).[1]

-

Warning: DMF has a high boiling point (

).[1] Removal of solvent requires high vacuum or extensive washing with water, which can lead to product loss.[1]

Interactive Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What is happening?

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the boiling point of the solvent is higher than the melting point of the solvated product, or the solution is too concentrated. Corrective Actions:

-

Re-dissolve: Add more solvent to lower the concentration.

-

Seed: Add a "seed crystal" of the pure product at the cloud point.

-

Triturate: Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Switch Solvents: If using Ethanol/Water, increase the Ethanol ratio. Water often promotes oiling in hydrazides due to strong H-bonding.[1]

Q2: The solution turned yellow/orange during heating. Is my product decomposing?

Diagnosis: Likely oxidation.[1] Hydrazides are reducing agents.[1] In the presence of air and heat, they can oxidize to form azo compounds or other colored impurities. Corrective Actions:

-

Limit Heat: Do not reflux for longer than necessary (10-15 mins max).

-

Inert Atmosphere: Perform the dissolution under a gentle stream of Nitrogen (

) or Argon.[1] -

Decolorization: If the color persists, add activated charcoal (1-2% by weight) to the hot solution, stir for 2 minutes, and filter hot through Celite [2].

Q3: I have low recovery yield. Where is my product?

Diagnosis: The product is likely too soluble in the cold solvent (Mother Liquor). Corrective Actions:

-

Cool Further: Place the flask in an ice-salt bath (

) for 2 hours. -

Second Crop: Evaporate the mother liquor to half volume and cool again to harvest a "second crop" (Note: This crop is usually less pure).

Standard Operating Procedure (SOP)

Objective: Purification of crude 1,2-thiazole-4-carbohydrazide.

Materials:

-

Crude Solid

-

Solvent: Ethanol (95%)[1]

-

Equipment: Erlenmeyer flask, hot plate, magnetic stir bar, vacuum filtration setup.[1]

Step-by-Step Protocol:

-

Solubility Test: Place 50 mg of solid in a test tube. Add 0.5 mL Ethanol. Heat to boil.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol. Heat to reflux with stirring.

-

Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed funnel.[1]

-

Crystallization: Remove from heat. Cap the flask. Allow to cool to Room Temp (RT) slowly (over 30-60 mins).

-

Critical: Rapid cooling traps impurities.[1]

-

-

Harvesting: Cool in an ice bath for 20 mins. Filter crystals using vacuum filtration.[1][2][3]

-

Washing: Wash the filter cake with cold Ethanol (

). -

Drying: Dry in a vacuum oven at

. Do not exceed

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting.

Caption: Decision matrix for solvent selection based on thermal solubility profiles of isothiazole hydrazides.

Solvent Data Sheet

| Solvent | Boiling Point (°C) | Polarity (Dielectric | Suitability for 1,2-Thiazole-4-carbohydrazide | Notes |

| Ethanol | 78.4 | 24.5 | Excellent | Best balance of solubility and recovery.[1] |